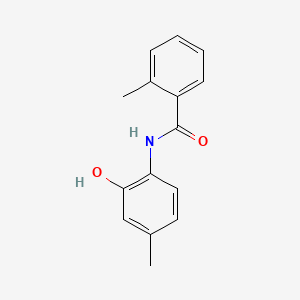

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-8-13(14(17)9-10)16-15(18)12-6-4-3-5-11(12)2/h3-9,17H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUMLWIGYIWUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amide group can be reduced to an amine.

Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of 2-hydroxy-4-methylbenzaldehyde or 2-hydroxy-4-methylbenzoic acid.

Reduction: Formation of N-(2-hydroxy-4-methylphenyl)-2-methylbenzylamine.

Substitution: Formation of halogenated derivatives such as 2-hydroxy-4-methylphenyl-2-methylbenzamide.

Scientific Research Applications

Pharmacological Applications

1. Lipoxygenase Inhibition

One of the primary applications of N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide is its role as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the metabolism of arachidonic acid, leading to the formation of leukotrienes that contribute to inflammatory diseases. The compound has shown promise in treating conditions such as:

- Asthma

- Allergies

- Arthritis

- Cardiovascular diseases

- Inflammatory bowel diseases

The inhibition of lipoxygenase activity can mitigate tissue damage and inflammation associated with these conditions. A study highlighted that compounds similar to this compound effectively reduced leukocyte infiltration and inflammatory responses in various models .

2. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties through their action as histone deacetylase inhibitors. These compounds can alter gene expression by preventing the deacetylation of histones, leading to the activation of tumor suppressor genes and inhibition of oncogenes. For instance, a related compound, AR-42, has been studied for its efficacy against several cancer types, including:

- Meningioma

- Lymphomas

- Testicular cancer

The mechanism involves the accumulation of acetylated histones, which promotes apoptosis in cancer cells .

Molecular Biology Applications

1. Molecular Docking Studies

Recent studies have employed molecular docking techniques to evaluate the binding affinity of this compound to various protein targets, including those associated with SARS-CoV-2. The compound demonstrated significant binding interactions with viral proteins, indicating its potential as a therapeutic agent against COVID-19. The presence of hydrogen bonds and hydrophobic interactions contributed to its high binding affinity .

2. Spectroscopic Analysis

The structural properties of this compound have been characterized using various spectroscopic methods such as FTIR and UV-Vis spectroscopy. These analyses provide insights into the vibrational modes and electronic transitions of the molecule, essential for understanding its reactivity and interaction with biological macromolecules .

Material Science Applications

1. Synthesis of Functional Materials

This compound has been utilized in synthesizing advanced materials with specific functionalities. Research has explored its use in creating polymeric systems that exhibit enhanced thermal stability and mechanical properties due to the incorporation of this compound into polymer matrices. The resulting materials have potential applications in coatings and composites .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

- Electron-Donating Groups : Methoxy (in ) enhances solubility but may reduce directing efficacy compared to hydroxyl groups .

- Coordination Strength: Anthraquinone derivatives () exhibit superior coordination due to extended aromatic systems, enabling efficient C–H activation .

Spectroscopic Characterization

Table 2: Representative NMR Data for Analogues

Notes:

Biological Activity

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, also referred to as a derivative of the 2-hydroxybenzamide class, has a structure that supports its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential interactions with enzymes and receptors.

1. Antibacterial Activity

Research indicates that compounds within the 2-hydroxybenzamide family exhibit significant antibacterial properties. For instance, derivatives have shown broad-spectrum activity against Gram-positive bacteria, which is critical in addressing antibiotic resistance issues. A study highlighted the synthesis of various 2-(4-hydroxyphenoxy)benzamide derivatives, demonstrating their efficacy against bacterial strains .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Unguinolamide | Antibacterial | Gram-positive bacteria | |

| Neoplaether | Antifungal/Cytotoxic | Candida albicans/Nasopharyngeal tumors |

2. Antitumor Activity

This compound has been implicated in antitumor activities through various mechanisms. Compounds similar to this one have been studied for their ability to inhibit specific kinases involved in cancer progression. For example, salicylanilide derivatives have been noted for their potential in treating multidrug-resistant Mycobacterium tuberculosis, suggesting a broader application in oncology .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Lipoxygenase : Compounds in this class have demonstrated the ability to inhibit lipoxygenase pathways, which are involved in inflammatory responses. This inhibition could be beneficial for treating conditions such as asthma and other inflammatory diseases .

- Kinase Inhibition : Certain derivatives have shown promise as inhibitors of kinases like IκB kinase β, which plays a role in cell signaling pathways related to inflammation and cancer .

Case Study 1: Antibacterial Efficacy

A recent study synthesized multiple derivatives of 2-hydroxybenzamides and tested their antibacterial efficacy against various strains. The results indicated that modifications at the para position significantly enhanced activity against Staphylococcus aureus, suggesting structural optimization could lead to more effective antibacterial agents .

Case Study 2: Antitumor Potential

In another investigation, this compound was evaluated for its cytotoxic effects on nasopharyngeal carcinoma cells. The compound exhibited significant cytotoxicity at micromolar concentrations, indicating potential for further development as an anticancer agent .

Q & A

Basic: What synthetic routes are recommended for preparing N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling 2-methylbenzoic acid derivatives with substituted anilines. For example:

- Step 1: Activate 2-methylbenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form an active ester intermediate .

- Step 2: React the activated ester with 2-hydroxy-4-methylaniline under reflux in a polar aprotic solvent (e.g., DMF or THF).

- Optimization: Yield improvements (up to 90%) are achieved by controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (60–80°C), and reaction time (6–8 hours). Purity can be enhanced via recrystallization using methanol/water mixtures .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral interpretations performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- 1H NMR: Peaks at δ 6.8–7.5 ppm confirm aromatic protons. A singlet near δ 2.3 ppm corresponds to the methyl group on the benzamide ring. The hydroxyl proton (phenolic -OH) appears as a broad peak around δ 9.5–10.5 ppm .

- 13C NMR: Signals at ~168 ppm confirm the amide carbonyl group.

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (C15H15NO2, exact mass 241.11 g/mol) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Advanced: How do substituent positions (hydroxy and methyl groups) influence the compound’s stability and biological activity?

Methodological Answer:

- Stability:

- The ortho-hydroxy group increases susceptibility to oxidation. Stability studies under varying pH (e.g., 6M HCl vs. 0.1M NaOH) reveal hydrolytic degradation pathways. For example, acidic hydrolysis cleaves the amide bond, yielding 2-methylbenzoic acid and 4-methylaminophenol .

- Methyl groups at para positions enhance steric protection, reducing degradation rates .

- Biological Activity:

- The hydroxy group enables hydrogen bonding with enzyme active sites (e.g., cyclooxygenase-2 in anti-inflammatory assays). Methyl groups enhance lipophilicity, improving membrane permeability in cell-based models .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies often arise from assay variability. A systematic approach includes:

- Standardized Assays: Reproduce results using validated protocols (e.g., MIC assays for antimicrobial activity with Staphylococcus aureus ATCC 25923) .

- Dose-Response Curves: Establish EC50 values across multiple concentrations (1–100 μM) to confirm potency thresholds.

- Control Experiments: Rule out cytotoxicity using mammalian cell lines (e.g., HEK293) via MTT assays .

- Structural Confirmation: Ensure compound integrity post-assay using LC-MS to detect degradation products .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial topoisomerase IV). Key parameters:

- Grid boxes centered on active sites (e.g., COX-2 PDB: 5KIR).

- Scoring functions (e.g., binding energy < -7 kcal/mol) prioritize high-affinity conformers .

- QSAR Modeling: Build regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.8) .

Advanced: How does the compound’s reactivity under photolytic or thermal conditions impact experimental design?

Methodological Answer:

- Photostability: Conduct accelerated degradation studies under UV light (λ = 365 nm). Use HPLC to quantify degradation products (e.g., quinone derivatives from oxidation) .

- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>200°C). For reactions above 100°C, inert atmospheres (N2/Ar) prevent oxidation .

Advanced: What in vitro models are suitable for evaluating the compound’s toxicity profile?

Methodological Answer:

- Hepatotoxicity: Use primary hepatocytes or HepG2 cells, measuring ALT/AST release after 24-hour exposure .

- Genotoxicity: Conduct Ames tests (TA98 strain) with metabolic activation (S9 fraction) to assess mutagenic potential .

- Cardiotoxicity: Patch-clamp assays on hERG-transfected HEK cells evaluate potassium channel inhibition (IC50 > 10 μM is acceptable) .

Advanced: How can researchers modify the compound to enhance its pharmacokinetic properties?

Methodological Answer:

- Bioavailability: Introduce prodrug moieties (e.g., acetyl protection of the hydroxy group) to improve solubility. Hydrolysis in vivo regenerates the active form .

- Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation. Microsomal stability assays (human liver microsomes) validate modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.